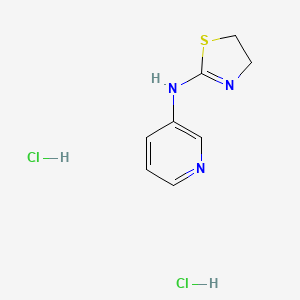

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both thiazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Properties

IUPAC Name |

N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.2ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;;/h1-3,6H,4-5H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLFJYOBEHNMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride typically involves the reaction of hydrazonoyl halides with thioamides. One common method includes the use of hydrazonoyl halides as precursors, which react with thioamides in the presence of triethylamine in boiling ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine or thiazole rings.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

1,3,4-thiadiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Thioamides: These compounds are structurally related and are used as precursors in the synthesis of thiazole derivatives.

Pyridine derivatives: Compounds with a pyridine ring exhibit a wide range of biological activities and are used in various medicinal applications.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride is unique due to the combination of the thiazole and pyridine rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.

- Molecular Formula: C8H9N3S·2HCl

- Molecular Weight: 227.24 g/mol

- CAS Number: Not specified in the search results.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine have shown promising results against various pathogens.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 10 | 0.25 | Bactericidal |

| 13 | 0.30 | Bactericidal |

These compounds demonstrated effective inhibition zones and were particularly active against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential of thiazole derivatives in treating bacterial infections .

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties. A study assessed various thiazole derivatives for cytotoxic effects on cancer cell lines. Notably:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 9 | 1.61 | Jurkat |

| 10 | 1.98 | A-431 |

| 22 | <1.00 | HT29 |

The presence of specific substituents on the thiazole ring significantly influenced the anticancer activity, with electron-withdrawing groups enhancing potency . The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring positions were crucial for improving cytotoxicity.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been documented. In a study evaluating various compounds, one derivative exhibited a median effective dose (ED50) that provided significant protection against seizures induced by pentylenetetrazol (PTZ).

| Compound | ED50 (mg/kg) | Activity Type |

|---|---|---|

| 1 | 20 | Anticonvulsant |

This compound's efficacy was attributed to its ability to modulate neurotransmitter systems involved in seizure activity .

Case Studies and Research Findings

- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficacy of multiple thiazole derivatives, establishing a correlation between their structural features and biological activity. The most active derivatives were identified as having low MIC values, indicating strong bactericidal effects against Gram-positive bacteria .

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines demonstrated that certain thiazole derivatives could induce apoptosis and inhibit cell proliferation effectively. The findings suggested that the incorporation of specific functional groups could enhance the cytotoxic profile of these compounds .

- Anticonvulsant Studies : The anticonvulsant activity of thiazole derivatives was assessed through animal models, showing promising results in reducing seizure frequency and severity when compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.